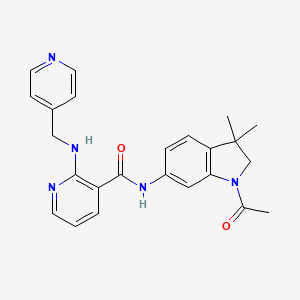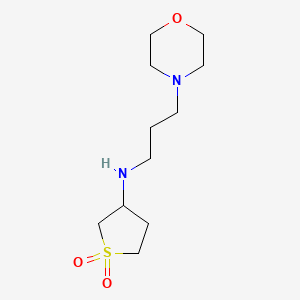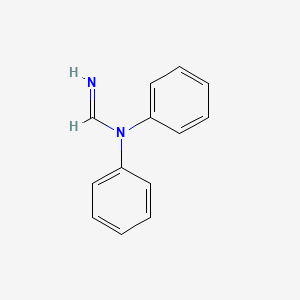![molecular formula C14H24N2O B3138359 {2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine CAS No. 453562-51-1](/img/structure/B3138359.png)
{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine
Übersicht
Beschreibung
The compound is an amine derivative with a tert-butyl group and an aminophenoxy group attached to an ethyl chain. Amines are a class of compounds that contain a nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and are known for their basic properties . The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the compound .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions where an amine group reacts with a suitable electrophile .Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of polar (N-O) and nonpolar (C-H) bonds. The presence of the nitrogen atom in the amine group can result in the formation of hydrogen bonds .Chemical Reactions Analysis
Amines, in general, are known to undergo a variety of chemical reactions, including alkylation, acylation, and condensation with carbonyl compounds . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar N-O bond could result in higher melting and boiling points compared to similar-sized molecules without polar bonds .Wissenschaftliche Forschungsanwendungen
Bioactivity and Natural Sources
2,4-Di-tert-butylphenol and its analogs, related to the mentioned compound, are produced by a wide range of organisms and exhibit significant bioactivities. These compounds are found in bacteria, fungi, plants, and animals, where they often serve as major components of volatile or essential oils. Their bioactivities include potent toxicity against a wide range of organisms, suggesting potential as biopesticides or antimicrobial agents. However, the autotoxic nature of these compounds raises interesting questions about their role in ecological balance and organismal regulation (Zhao et al., 2020).
Environmental and Synthetic Applications
The compound shares structural similarities with ethers such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which have been studied for their environmental fate and synthetic utility. Research has focused on the biodegradation and fate of ETBE in soil and groundwater, revealing the capacity of microorganisms to degrade such compounds under aerobic conditions. This suggests potential environmental remediation applications for related compounds through bioaugmentation or biostimulation strategies (Thornton et al., 2020).
In addition, studies on the decomposition of MTBE using cold plasma reactors indicate the feasibility of advanced oxidation processes for the treatment of water contaminated with similar compounds. These findings highlight the potential of innovative technologies for the environmental management of ether pollutants (Hsieh et al., 2011).
Chemical Synthesis and Antioxidant Properties
Research into the synthesis and antioxidant evaluation of isoxazolone derivatives, which share functional group similarities with the mentioned compound, reveals the significance of these structures in medicinal chemistry. These compounds exhibit various biological activities, including antioxidant properties, suggesting potential therapeutic applications (Laroum et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds such as 2,4-ditert butyl phenol (2,4-dtbp) have been found to exhibit antioxidant properties , suggesting that this compound may interact with oxidative stress pathways in cells.
Mode of Action
It’s worth noting that similar compounds have been found to undergo reactions with alcohols or amines to afford desired products . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
Additionally, it has been suggested that similar compounds may affect the deamination of biogenic amines in the nervous system, possibly through inhibitory effects on monoamine oxidase (MAO) or MAO-like enzymes .
Result of Action
Similar compounds have been found to exhibit antioxidant effects, effectively suppressing oxidation and preventing material degradation . Additionally, these compounds have been found to induce senescence and necrosis in certain cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-tert-butyl-2-[2-(dimethylamino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-14(2,3)11-6-7-13(12(15)10-11)17-9-8-16(4)5/h6-7,10H,8-9,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZJDXYJTFKCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile](/img/structure/B3138295.png)
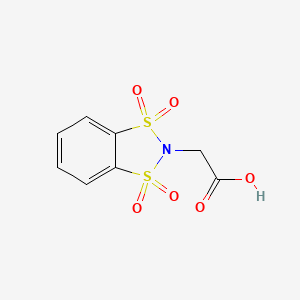
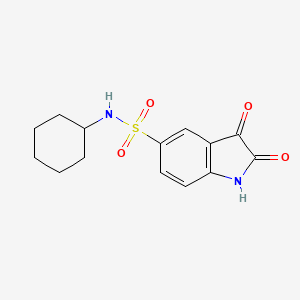
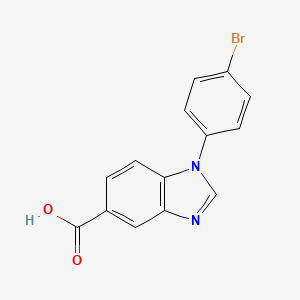
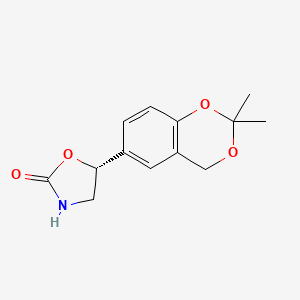
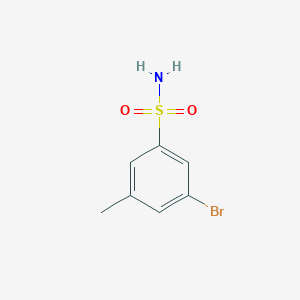
![(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-oxo-4-[6-(dimethylamino)-2-naphthyl]butanoic acid](/img/structure/B3138351.png)
